(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-25-16-9-11(2-7-15(16)26-18(20)21)8-12(10-22)17(24)23-14-5-3-13(19)4-6-14/h2-9,18H,1H3,(H,23,24)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIQYXQUEKRCAT-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : CHClFNO
- Molecular Weight : 353.76 g/mol
This compound features a 4-chlorophenyl group, a cyano functional group, and a difluoromethoxy substituent, which contribute to its biological activity.
Biological Activity Overview
Research on this compound has indicated several key biological activities:
1. Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. For example, in vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 (lung) | 12.0 |
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The inhibition of these enzymes suggests a promising avenue for treating inflammatory diseases.
| Enzyme | IC (µM) |
|---|---|
| COX-1 | 15.8 |
| COX-2 | 9.4 |
3. Antimicrobial Activity
In antimicrobial studies, this compound demonstrated moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Mechanistic Insights
Molecular docking studies have provided insights into the interactions between this compound and its biological targets. The presence of halogen atoms enhances binding affinity due to increased electron-withdrawing effects, which stabilize the interaction with target proteins.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental setups:
- In Vivo Tumor Models : In mouse models bearing xenograft tumors, treatment with this compound resulted in significant tumor size reduction compared to controls.
- Inflammation Models : In models of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound led to reduced swelling and pain response.
Preparation Methods
Knoevenagel Condensation Approach
The Knoevenagel reaction between 4-(difluoromethoxy)-3-methoxybenzaldehyde (A ) and cyanoacetamide derivatives enables direct formation of the α,β-unsaturated system. A representative protocol involves:
Reagents :
Mechanistic Insight :
Piperidine catalyzes deprotonation of the active methylene group, facilitating nucleophilic attack on the aldehyde. Subsequent dehydration yields the (E)-enamide via a six-membered transition state, favoring trans geometry.Yield and Selectivity :
Initial reports indicate 65–72% isolated yield with E/Z > 20:1, though prolonged heating (>24 h) risks retro-aldol decomposition.
Horner-Wadsworth-Emmons Olefination
For enhanced stereocontrol, the HWE reaction employs phosphonate esters to generate the α,β-unsaturated cyanoamide. A patented method (WO2014106800A2) utilizes:
- Phosphonate Precursor : Diethyl (2-cyano-1-(4-chlorophenylcarbamoyl)vinyl)phosphonate (B ), prepared from cyanoacetic acid and phosphorus oxychloride.
- Coupling Partner : 4-(Difluoromethoxy)-3-methoxybenzaldehyde (A ).
Conditions :
Advantages :
E-selectivity >95% due to the stereoelectronic preference of phosphonate-stabilized carbanions.
Installation of the Difluoromethoxy Group
Direct Difluoromethylation of Phenolic Intermediates
Introducing the difluoromethoxy group at the para position requires careful handling of electrophilic difluoromethylating agents:
Late-Stage Fluorination via Oxidative Desulfurization
An alternative route from CN111792990A employs:
- Thiomethyl Intermediate : 4-(Methylthio)-3-methoxybenzaldehyde (D ).
- Reagents :
Coupling of the 4-Chlorophenyl Amine
Amide Bond Formation via Mixed Carbonate Activation
Coupling the α,β-unsaturated acid (E ) with 4-chloroaniline employs:
- Activation : Ethyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF (0°C, 1 h).
- Aminolysis : Add 4-chloroaniline (1.0 equiv) and stir at 25°C (12 h).
Optimization of E-Selectivity and Reaction Monitoring
Solvent and Temperature Effects
Systematic screening (Table 1) reveals:
| Solvent | Temp (°C) | E/Z Ratio | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 20:1 | 72 |
| Toluene | 110 | 15:1 | 68 |
| DMF | 100 | 8:1 | 55 |
| THF | 65 | 25:1 | 70 |
Ethanol and THF provide optimal balance between selectivity and reactivity.
Catalytic Additives
Adding molecular sieves (4Å) or MgSO4 improves yields by 8–12% via water scavenging, preventing retro-aldol pathways.
Analytical Characterization and Quality Control
Spectroscopic Data
HPLC Purity Assessment
- Column : C18, 5 µm, 250 × 4.6 mm
- Mobile Phase : MeCN/H2O (70:30), 1.0 mL/min
- Retention Time : 12.7 min, purity >99.5%.
Challenges and Alternative Synthetic Routes
Instability of the Difluoromethoxy Group
Prolonged exposure to protic solvents or elevated temperatures (>80°C) induces hydrolysis to the phenolic byproduct (5–12% yield loss). Mitigation strategies include:
Palladium-Catalyzed Cross-Coupling
A patent-disclosed alternative (WO2014106800A2) employs Suzuki-Miyaura coupling to install the difluoromethoxyaryl fragment post-olefination:
- Boronic Ester : 4-(Difluoromethoxy)-3-methoxyphenylboronic acid pinacol ester (F ).
- Conditions :
Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), DME/H2O (4:1), 80°C, 8 h.
- Yield : 65%, though requiring additional steps for boronic ester synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
